molecular formula C19H15ClN6O2S B2777891 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 1327242-20-5

2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No. B2777891
CAS RN: 1327242-20-5
M. Wt: 426.88
InChI Key: RQBZMNVBYVJWBN-UHFFFAOYSA-N
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Description

2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H15ClN6O2S and its molecular weight is 426.88. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationships

The investigation of structure-activity relationships (SAR) around heterocyclic compounds, including those similar to the specified molecule, emphasizes the importance of specific substituents for improving metabolic stability and pharmacokinetic properties. For example, compounds with various 6,5-heterocycles were explored to improve the metabolic stability, demonstrating the critical role of the molecular structure in enhancing drug-like properties (Stec et al., 2011).

Synthesis of Heterocyclic Derivatives

The synthesis of new heterocyclic derivatives incorporating a pyridyl moiety shows the chemical versatility of these compounds. Such derivatives have been synthesized through reactions involving hydrazonoyl chlorides or phenylisothiocyanate, demonstrating the applicability of the specified molecule in generating diverse chemical entities with potential biological activities (Dawood et al., 2011).

Antimicrobial and Antitumor Evaluation

Several studies have explored the antimicrobial and antitumor potential of compounds structurally related to the specified molecule. For instance, certain N-substituted-2-amino-1,3,4-thiadiazoles have been synthesized and evaluated for their cytotoxicity and antioxidant activities, highlighting the therapeutic potential of these molecules (Hamama et al., 2013).

Biological Assessment

The biological assessment of compounds, including those with a 1,2,4-oxadiazol cycle, has been conducted to explore their pharmacological properties. A diverse set of acetamides synthesized with the incorporation of an 1,2,4-oxadiazol cycle demonstrates the potential of these compounds in drug discovery and development (Karpina et al., 2019).

Antibacterial Activity

The exploration of antibacterial activities of novel synthesized compounds, including those with a 1,3,4-oxadiazole derivative, underscores the significance of structural modifications in discovering new antimicrobial agents. The evaluation of such compounds against Salmonella typhi suggests their potential application in addressing infectious diseases (Salama, 2020).

properties

IUPAC Name

2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O2S/c20-13-6-7-15(21-9-13)24-19-23-14(11-29-19)8-16(27)22-10-17-25-18(26-28-17)12-4-2-1-3-5-12/h1-7,9,11H,8,10H2,(H,22,27)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBZMNVBYVJWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CC3=CSC(=N3)NC4=NC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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